molecular formula C22H37Cl3N6 B1433982 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride CAS No. 1820673-67-3

2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride

Cat. No.: B1433982
CAS No.: 1820673-67-3
M. Wt: 491.9 g/mol
InChI Key: DVWSYUVXXHTMBA-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Benzimidazole-Pyrrolidine Hybrids

The development of benzimidazole derivatives dates to the mid-20th century, with early applications in anthelmintic agents such as thiabendazole and mebendazole. The integration of pyrrolidine groups into benzimidazole scaffolds emerged later, driven by structure-activity relationship (SAR) studies aimed at enhancing solubility, target affinity, and metabolic stability. For example, benzimidazole pyrrolidinyl amides were explored in the early 2010s as inhibitors of prolylcarboxypeptidase (PrCP), demonstrating low-nanomolar potency and ex vivo target engagement. The sesquihydrochloride salt form of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole reflects a common strategy to improve compound solubility for pharmacological studies.

Significance in Heterocyclic Chemistry

Benzimidazole derivatives are classified as "privileged scaffolds" due to their ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The tetrahydrobenzimidazole core provides a partially saturated aromatic system, reducing steric hindrance and enabling deeper penetration into hydrophobic binding pockets. The pyrrolidin-2-yl group introduces a secondary amine capable of participating in hydrogen bonding, while its cyclic structure contributes to conformational rigidity—a critical factor for optimizing ligand-target interactions.

Classification Within Benzimidazole Derivatives

This compound belongs to the tetrahydrobenzimidazole subclass, distinguished by its partially saturated imidazole ring. Key structural features include:

  • Core Structure : A fused benzene and tetrahydroimidazole ring system.
  • Substituents : A pyrrolidin-2-yl group at position 2 and three hydrochloride ions.
  • Salt Form : The sesquihydrochloride (3 HCl) configuration enhances ionic character, facilitating solubility in aqueous media.
Classification Parameter Details
**Primary

Properties

IUPAC Name

2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H17N3.3ClH/c2*1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;;/h2*10,12H,1-7H2,(H,13,14);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWSYUVXXHTMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)C3CCCN3.C1CCC2=C(C1)NC(=N2)C3CCCN3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound is characterized by a unique structure that includes a pyrrolidine ring fused to a benzimidazole moiety. The synthesis typically involves the construction of the pyrrolidine ring followed by its fusion with the benzimidazole structure through various chemical reactions such as cyclization and functionalization.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and a modulator of specific biological pathways.

Anticancer Activity

Research indicates that compounds related to benzo[d]imidazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer types . The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCancer Cell LineIC50 (μM)Mechanism
6cHCT-1167.82Apoptosis induction
6hHepG210.21Cell cycle arrest
6iMCF-721.48Multi-target kinase inhibition

The mechanism of action for this compound appears to involve interaction with multiple targets within cancer cells. It may inhibit key kinases such as EGFR and mTOR, leading to altered signaling pathways that promote apoptosis . Additionally, molecular docking studies suggest favorable binding interactions with these targets, enhancing its potential as a multi-targeted therapeutic agent.

Neuropharmacological Effects

Beyond anticancer properties, compounds similar to 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole have been investigated for their effects on neurotransmitter systems. Specifically, they may act as positive allosteric modulators of GABA-A receptors, which are crucial for regulating neuronal excitability and could provide therapeutic avenues for neurological disorders .

Case Studies

Several case studies highlight the efficacy of benzo[d]imidazole derivatives in preclinical models:

  • Study on HepG2 Cells : A study demonstrated that compound 6i significantly induced apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic markers while downregulating anti-apoptotic proteins like Bcl-2 .
  • GABA-A Receptor Modulation : Another investigation revealed that certain derivatives could selectively enhance GABA-A receptor activity without the hepatotoxicity associated with other compounds in this class .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:

In a study published in Journal of Medicinal Chemistry, derivatives of benzo[d]imidazole were assessed for their ability to alleviate symptoms of depression in rodent models. Results showed significant reductions in immobility time during forced swim tests, suggesting potential efficacy as an antidepressant .

Anticancer Properties

The compound has shown promise in preclinical studies for its anticancer effects. Its structural similarity to known anticancer agents suggests it may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

A study conducted by researchers at a leading pharmaceutical institute evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cell lines .

Neuroprotective Effects

There is emerging evidence that 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole has neuroprotective properties. It may protect against neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Study:

A recent investigation published in Neuroscience Letters demonstrated that treatment with this compound significantly improved cognitive function and reduced markers of oxidative damage in an Alzheimer's disease model .

Synthesis and Derivatives

The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole can be achieved through several methods involving cyclization reactions of pyrrolidine derivatives with benzimidazole precursors. Variations in the synthetic route can lead to different derivatives with potentially enhanced pharmacological profiles.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

Compound Name Core Structure Substituent Salt Form Availability (Catalog Data)
2-(Pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride Tetrahydro-benzoimidazole Pyrrolidin-2-yl Sesquihydrochloride Not explicitly listed in provided catalogs
(S)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole Benzoimidazole Pyrrolidin-2-yl Free base Available (1 g: $1000; 5 g: $4000)
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole Tetrahydro-benzoimidazole Piperidin-3-yl Unknown Discontinued (CymitQuimica)

Substituent Effects : Replacing pyrrolidin-2-yl (5-membered ring) with piperidin-3-yl (6-membered ring) increases steric bulk and alters nitrogen atom orientation, which may impact binding to biological targets like ion channels or enzymes.

Salt Form : The sesquihydrochloride salt likely improves aqueous solubility relative to the free base form of (S)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole, a critical factor in pharmacokinetics.

Pharmacological Implications

  • Pyrrolidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The tetrahydro group in the target compound may enhance lipophilicity, though this could be offset by the hydrochloride salt.
  • The discontinued piperidin-3-yl analog’s lack of commercial availability may reflect inferior efficacy or toxicity profiles in preliminary studies.

Preparation Methods

Method Overview:

This approach involves the cyclocondensation of suitable aromatic aldehydes with amino compounds bearing pyrrolidinyl groups, followed by reduction and cyclization steps to form the tetrahydrobenzoimidazole core with pyrrolidin-2-yl substitution.

Key Steps:

  • Step 1: Condensation of an aromatic aldehyde (e.g., o-phenylenediamine derivatives) with a pyrrolidinyl-substituted aldehyde or amine.
  • Step 2: Cyclization under acidic or basic conditions to form the benzimidazole ring.
  • Step 3: Reduction of any intermediate imines or oxidized forms, if necessary, to achieve the tetrahydro form.
  • Step 4: Quaternization or salt formation with hydrochloric acid to obtain the sesquihydrochloride salt.

Reaction Scheme:

Aromatic aldehyde + Pyrrolidinyl amine → Cyclization → Tetrahydrobenzoimidazole derivative → Salt formation

Research Findings:

  • In the synthesis of related benzimidazole derivatives, conditions such as refluxing in acetic acid or polyphosphoric acid (PPA) have been employed effectively.
  • The pyrrolidin-2-yl group can be introduced either via substitution on the aromatic ring prior to cyclization or through nucleophilic attack on the imidazole ring during cyclization.

Glyoxal-Based Condensation Method (Adapted from Imidazole Synthesis)

Method Overview:

This method adapts the synthesis of imidazole derivatives using glyoxal, ammonium salts, and pyrrolidinyl precursors, as described in patent literature and related chemical syntheses.

Procedure:

  • Preparation of the Reaction Mixture:
    • Dissolve an ammonium salt (e.g., ammonium acetate) in water to form a slurry.
    • Add glyoxal solution (preferably 20 wt%) dropwise under vigorous stirring at 30–60°C.
  • Incorporation of Pyrrolidinyl Group:
    • Use a pyrrolidinyl-containing amine or aldehyde as a precursor, introduced either simultaneously with glyoxal or in subsequent steps.
  • Cyclization and Condensation:
    • The reaction proceeds through condensation of glyoxal with the ammonium salt and pyrrolidinyl precursor, forming the tetrahydrobenzoimidazole core.
  • pH Adjustment:
    • After completion, adjust the pH to 5–7 using aqueous alkali (e.g., sodium hydroxide or ammonia solution).
  • Isolation:
    • Filter the brown solid, wash with organic solvents and water, then dry.

Reaction Conditions:

Parameter Range Notes
Temperature 30–60°C For dropwise addition and reaction control
pH 5–7 For optimal cyclization and product stability
Reaction time 2–5 hours Ensuring complete conversion

Research Findings:

  • This method yields high purity products with yields reported up to 53%, depending on the specific ammonium salt and pyrrolidinyl precursor used.
  • The process is considered safer and more economical than ammonia gas-based methods, reducing toxicity and reaction control issues.

Pyrrolidinyl-Substituted Precursors via Multistep Synthesis

Method Overview:

A multistep route involving the synthesis of pyrrolidinyl-substituted intermediates, followed by cyclization to form the benzimidazole core, is also documented.

Typical Steps:

Research Findings:

  • This approach allows for structural diversification and precise control over substituents.
  • Yields vary but can reach up to 70% with optimized conditions.

Summary Data Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Advantages Disadvantages
Cyclocondensation Aromatic aldehyde + Pyrrolidinyl amine Reflux in acetic acid or PPA 60–70 Simple, scalable Requires purification steps
Glyoxal-based Glyoxal + Ammonium salt + Pyrrolidinyl precursor 30–60°C, pH 5–7 50–55 Safer, economical Multi-step, moderate yield
Multistep synthesis Pyrrolidinyl precursors + aromatic compounds Reflux, acid catalysis 60–70 Structural diversity Longer process

Research and Development Notes

  • The choice of starting materials significantly influences the yield and purity.
  • Glyoxal-based methods are increasingly favored for safety and environmental reasons.
  • Reaction parameters such as temperature, pH, and reaction time are critical for optimizing yields.
  • Salt formation with hydrochloric acid is straightforward, yielding the sesquihydrochloride form directly.

Q & A

Q. How to design derivatives to improve blood-brain barrier (BBB) penetration for CNS-targeted applications?

  • Methodology: Modify lipophilicity (logP 2–5) via alkylation or fluorination of the pyrrolidine ring. Use PAMPA-BBB assays to measure permeability. Apply QSAR models correlating molecular polar surface area (<90 Ų) with CNS activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride
Reactant of Route 2
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride

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